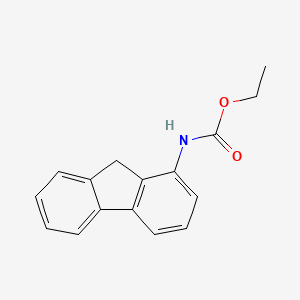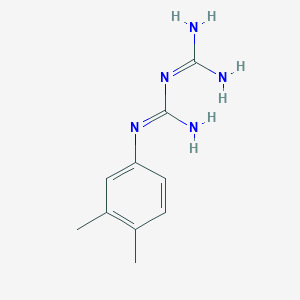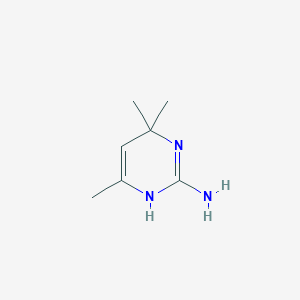
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine
Vue d'ensemble
Description
The compound 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine is not directly mentioned in the provided papers. However, the papers discuss related pyrimidine derivatives, which can offer insights into the chemical behavior and properties that might be expected from 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, polymers, and materials, as well as their biological properties such as antibacterial, anti-allergic, and anti-HIV activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various strategies. While the exact synthesis of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine is not described, the papers provide information on related syntheses. For instance, the synthesis of a pyrimidin-2-amine derivative is achieved through a cyclization reaction involving an intramolecular amide addition to an iminium intermediate formed in situ from 4-amino-pyrimidine-5-carboxamide and aldehydes . This method demonstrates the potential for creating a diverse library of pyrimidine derivatives, which could be applicable to the synthesis of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, and the molecular conformation was found to be stabilized by intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the molecular geometry, electronic structure, and potential interaction sites for further chemical reactions.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by their molecular structure. The presence of amine groups in these compounds can lead to the formation of hydrogen bonds, which can facilitate the formation of supramolecular networks in the crystalline state . Additionally, the strategically placed substituents, such as chlorine atoms, can allow for further derivatization and functionalization of the pyrimidine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be explored through experimental and theoretical studies. Density functional theory (DFT) calculations can provide insights into the charge distribution, site of chemical reactivity, and thermodynamic properties at different temperatures . These properties are essential for predicting the behavior of the compounds under various conditions and for understanding their biological activity.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Enamine-based Synthesis : The compound 4,4,6-trimethyl-1,4-dihydropyrimidine-2(3H)-thione, a derivative of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine, has been utilized in the synthesis of heterocyclic compounds through acid-catalyzed transformations. This process leads to the formation of various substituted thiazines and thioureas under different conditions (Singh & Singh, 1980).
Preparation of Novel Biginelli Dihydropyrimidines : The compound has been employed in the preparation of acetoacetamides, which are then used to synthesize novel Biginelli dihydropyrimidine derivatives. This method is significant in exploring new structural complexities and diversifying the chemical space of dihydropyrimidines (Gama, Souza, & Garden, 2015).
Biological and Pharmaceutical Research
Antitumor and Anticancer Activities : Synthesis of O-Mannich bases of dihydropyrimidine-2(1H)-ones, which are derivatives of the compound, has shown promise in in vitro and in vivo antitumor and anticancer activities. This research opens avenues for developing new therapeutic agents (Venkateshwarlu et al., 2014).
- Antimicrobial and Anti-inflammatory Properties : Novel derivatives of 3,4-dihydropyrimidin-2(1H)-one urea, related to 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine, have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Certain compounds demonstrated significant inhibitory activity against pro-inflammatory cytokines and pathogenic bacteria and fungi, suggesting potential applications in treating inflammatory and infectious diseases (Tale et al., 2011).
Synthesis of Novel Heterocyclic Compounds
- Trifluoromethylated Analogues : Research has been conducted on synthesizing trifluoromethylated analogues of dihydropyrimidine, which involve reactions with trimethylsilyl cyanide. These compounds have been used to create new trifluoromethylated 4,5-dihydroorotic acid analogues, contributing to the development of novel molecular structures for various applications (Sukach et al., 2015).
Chemical Reactivity Studies
- Investigating Tautomeric Dihydropyrimidines : A study focused on the synthesis and functionality of tautomeric dihydropyrimidines, related to 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine, provided insights into their thermodynamics and properties. This research is crucial for understanding the molecular behavior and potential applications of these compounds (Nishimura, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4,4,6-trimethyl-1H-pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAJEVCTCJTYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(N1)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301857 | |
| Record name | 4,4,6-trimethyl-1H-pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine | |
CAS RN |
42794-77-4 | |
| Record name | NSC349776 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,6-trimethyl-1H-pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



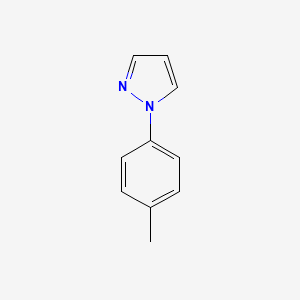
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)
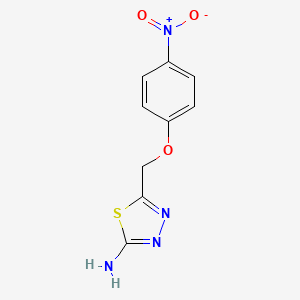

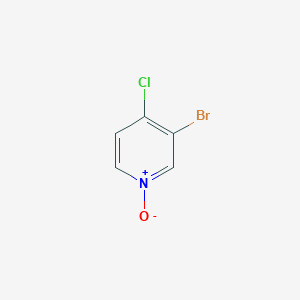


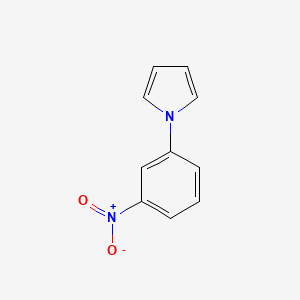

![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)


